molecular formula C20H27N5O2 B2778543 1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-58-7

1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione

Cat. No.: B2778543
CAS No.: 851941-58-7
M. Wt: 369.469
InChI Key: VRCUOVJQCGDQBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions that target specific functional groups on the purine ring. For example, Gobouri (2020) synthesized new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives.


Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their physical and chemical properties. Shukla et al. (2020) performed a detailed quantitative analysis of different intermolecular interactions present in a xanthine derivative.


Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, depending on their substitution patterns and the conditions applied. Rahat et al. (1974) explored the ionization and methylation reactions of purine-6,8-diones.


Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are determined by their molecular structure. Different substituents and reaction conditions affect the chemical behavior of these compounds.

Scientific Research Applications

Topology of Interactions in Methylxanthines

Research on the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, which are structurally related to 1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione, provides insights into the molecular interactions and binding mechanisms. These studies, through experimental and computational methods, reveal the importance of hydrogen bonds and π···π stacking interactions in determining the biological activity profile of compounds within the methylxanthines series. This research is crucial for understanding how modifications in molecular structure affect pharmacological effects and the nature of binding to biological targets such as A1-A2A receptors in the brain (Latosińska et al., 2014).

Synthesis and Receptor Activity

Another avenue of research involves the synthesis of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives and their affinities for 5-HT1A and 5-HT2A receptors. These compounds, due to their distinct affinity for 5-HT1A receptors, highlight the therapeutic potential of structurally related compounds for treating neurological conditions. This area of research not only broadens our understanding of purine-2,6-dione derivatives but also opens up new possibilities for drug development (Chłoń et al., 2001).

Coordination Chemistry and Material Science

The study of coordination chemistry involving 8-azaxanthinato salts of divalent metal aquacomplexes with purine derivatives including 1,3-dimethyl-8-azaxanthine offers significant insights into the structural and interactional dynamics of these complexes. This research has implications for the design and development of new materials with specific magnetic, optical, or catalytic properties, showcasing the broad applicability of purine derivatives in material science (Maldonado et al., 2009).

Mechanism of Action

Target of Action

It’s known that similar compounds exhibit cytotoxic activity against certain types of cancer cells .

Mode of Action

It’s known that similar compounds exhibit antioxidant activities comparable to the reference drug trolox . This suggests that the compound may interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

The antioxidant activity suggests that it may be involved in pathways related to oxidative stress and cellular damage .

Result of Action

The compound exhibits cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations . This suggests that the compound may induce cell death in these cancer cells, thereby inhibiting their growth and proliferation.

Safety and Hazards

The synthesized compounds exhibit cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations . Compound 11 containing a 6,8-dimethylchromone core has the highest cytotoxicity against tumor cells and the lowest against non-tumor fibroblasts .

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14(2)11-25-16(13-22(3)12-15-9-7-6-8-10-15)21-18-17(25)19(26)24(5)20(27)23(18)4/h6-10,14H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCUOVJQCGDQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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